![molecular formula C17H14N2O3 B121126 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide CAS No. 22424-62-0](/img/structure/B121126.png)
2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide (also known as 2-benzyloxyindole-3-acetamide) is an indole-based compound that has been used for a variety of scientific applications, including synthesis methods, research applications, and biochemical and physiological effects. It is a useful compound for laboratory experiments due to its relatively low toxicity and ease of synthesis.
Scientific Research Applications
- Platinum(IV) Prodrugs : In recent studies, platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid (a derivative of this compound) have been synthesized. These complexes exhibit promising anticancer activity and are being explored as prodrugs for targeted cancer therapy .
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
The primary target of 5-Benzyloxyindole-3-glyoxylamide is tubulin , a globular protein that is the building block of microtubules . Microtubules are a major component of the cytoskeleton, providing structure, shape, and function to cells .
Mode of Action
5-Benzyloxyindole-3-glyoxylamide interacts with tubulin at the colchicine binding site . This interaction disrupts the normal dynamics of microtubule polymerization, leading to the destabilization of microtubules . The compound’s mode of action is multifaceted, affecting microtubules throughout the cell cycle .
Biochemical Pathways
The disruption of microtubule dynamics by 5-Benzyloxyindole-3-glyoxylamide affects various biochemical pathways. The most significant of these is the mitotic pathway , where the compound interferes with the normal function of microtubules, leading to apoptosis , or programmed cell death .
Pharmacokinetics
The compound is known to be a versatile building block in the synthesis of complex compounds . It has a molecular weight of 294.3 g/mol , a melting point of 274 °C , and a boiling point of 558.2 °C .
Result of Action
The cytotoxic effect of 5-Benzyloxyindole-3-glyoxylamide against multiple cancer cell lines has been demonstrated . The compound inhibits tubulin polymerization, leading to significant tumor growth inhibition in a mouse xenograft model of head and neck cancer .
properties
IUPAC Name |
2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-17(21)16(20)14-9-19-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFKZXCLCZAIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641037 |
Source
|
Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22424-62-0 |
Source
|
Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.